N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-oxopyrido[2,3-b]pyrazin-4-yl)acetamide |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-3-6-13(12(11)2)20-15(22)10-21-16(23)9-19-14-7-4-8-18-17(14)21/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
MYAGZTJZOVJEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=NC3=C2N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-b]pyrazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-{3-oxo-3H,4H-pyrido[2,3-b]pyrazin-4-yl}acetamide is unique due to its specific structural features and the presence of the pyrido[2,3-b]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
